

Application Notes and Protocols: Solubility of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 6-chloro-2-methoxynicotinate
Cat. No.:	B1313188

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-chloro-2-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.^[1] Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and biological screening. These application notes provide a comprehensive overview of the solubility characteristics of **Methyl 6-chloro-2-methoxynicotinate**, along with detailed protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-chloro-2-methoxynicotinate** is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 6-chloro-2-methoxynicotinate**

Property	Value	Reference
Molecular Formula	C ₈ H ₈ CINO ₃	[2][3]
Molecular Weight	201.61 g/mol	[3][4]
Melting Point	67-69 °C	[4]
Boiling Point	276.8 ± 35.0 °C (Predicted)	[4]
Density	1.288 ± 0.06 g/cm ³	[4]
LogP	1.53	[3]
Appearance	White to off-white solid	
CAS Number	65515-32-4	[3]

Solubility Data

The solubility of **Methyl 6-chloro-2-methoxynicotinate** was determined in a range of common organic solvents at ambient temperature (20-25°C). The qualitative and quantitative solubility data are summarized in Table 2.

Table 2: Solubility of **Methyl 6-chloro-2-methoxynicotinate** in Common Organic Solvents

Solvent	Polarity Index	Qualitative Solubility	Quantitative Solubility (g/100 mL)
Water	10.2	Insoluble	< 0.1
Methanol	5.1	Soluble	> 10
Ethanol	4.3	Soluble	> 10
Acetone	5.1	Very Soluble	> 25
Dichloromethane	3.1	Very Soluble	> 25
Ethyl Acetate	4.4	Soluble	5 - 10
Toluene	2.4	Sparingly Soluble	1 - 5
Hexane	0.1	Insoluble	< 0.1
Dimethyl Sulfoxide (DMSO)	7.2	Very Soluble	> 25
N,N-Dimethylformamide (DMF)	6.4	Very Soluble	> 25

Disclaimer: The quantitative solubility data presented are typical values and may vary depending on the exact experimental conditions.

Experimental Protocols

The following protocols describe the methods used to determine the qualitative and quantitative solubility of **Methyl 6-chloro-2-methoxynicotinate**.

Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of the solubility of the compound in various solvents.

Materials:

- **Methyl 6-chloro-2-methoxynicotinate**

- A selection of organic solvents (see Table 2)
- Small test tubes (13 x 100 mm)
- Vortex mixer
- Spatula

Procedure:

- Add approximately 10 mg of **Methyl 6-chloro-2-methoxynicotinate** to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vortex the mixture vigorously for 30 seconds.
- Visually inspect the solution for any undissolved solid.
- Record the observation as "Soluble" (no visible solid), "Sparingly Soluble" (some solid remains), or "Insoluble" (most or all of the solid remains).[5][6]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a more accurate, quantitative measure of solubility.

Materials:

- **Methyl 6-chloro-2-methoxynicotinate**
- A selection of organic solvents
- Scintillation vials (20 mL) with screw caps
- Analytical balance
- Orbital shaker or magnetic stirrer

- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Prepare saturated solutions by adding an excess amount of **Methyl 6-chloro-2-methoxynicotinate** to a known volume of each solvent in a scintillation vial.
- Seal the vials and place them on an orbital shaker or use a magnetic stirrer.
- Equilibrate the solutions at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
- After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of **Methyl 6-chloro-2-methoxynicotinate** in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

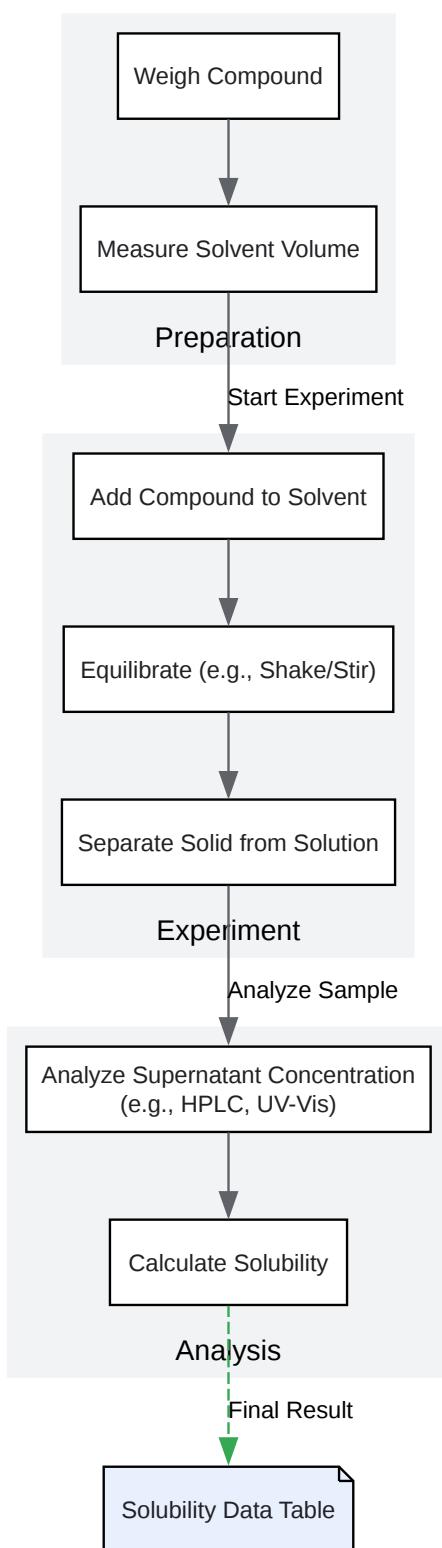


Figure 1. General Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: General Workflow for Solubility Determination

Logical Flow for Qualitative Solubility Testing

The following diagram outlines the decision-making process during qualitative solubility testing.

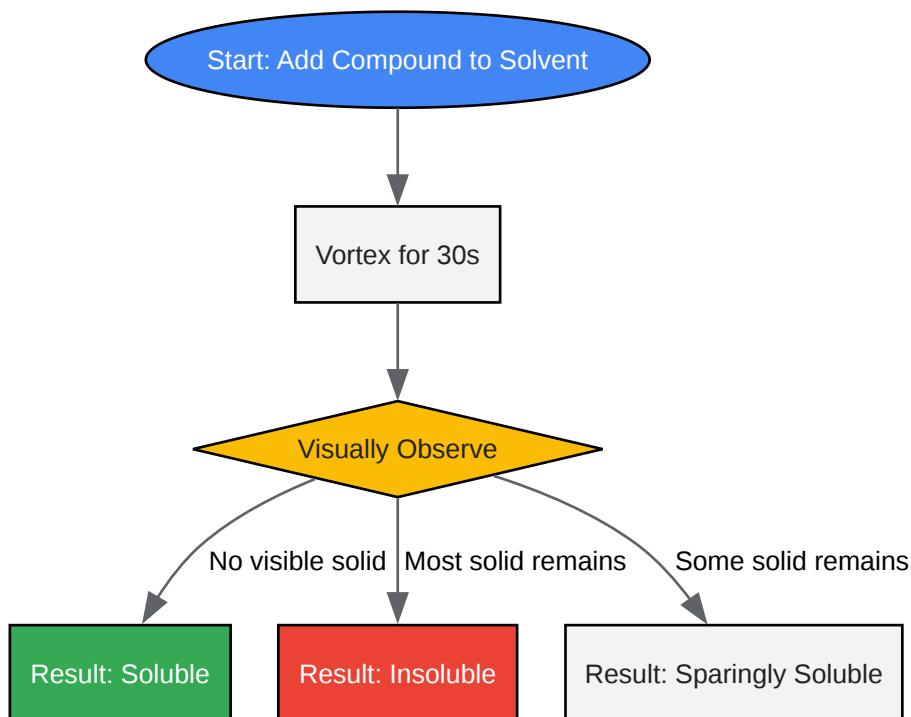


Figure 2. Decision Tree for Qualitative Solubility

[Click to download full resolution via product page](#)

Caption: Decision Tree for Qualitative Solubility

Applications in Drug Development

The solubility of a compound is a critical determinant of its suitability for further development. Poor solubility can lead to low bioavailability and challenging formulation development. The data presented here will aid researchers in:

- Reaction Condition Selection: Choosing appropriate solvents for synthesis and purification.
- Formulation Development: Designing suitable delivery systems for *in vitro* and *in vivo* studies.
- Screening Assays: Ensuring the compound is sufficiently dissolved in biological assay media.

Safety Information

Methyl 6-chloro-2-methoxynicotinate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Methyl 6-chloro-2-methoxynicotinate | C8H8ClNO3 | CID 10560015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- To cite this document: BenchChem. [Application Notes and Protocols: Solubility of Methyl 6-chloro-2-methoxynicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313188#solubility-of-methyl-6-chloro-2-methoxynicotinate-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com